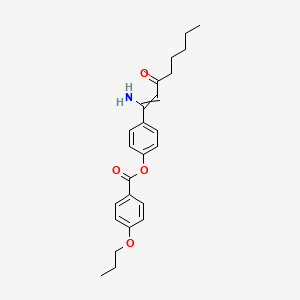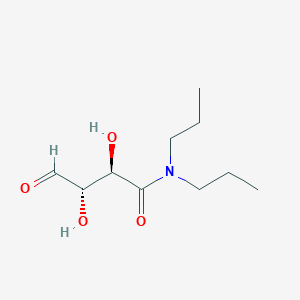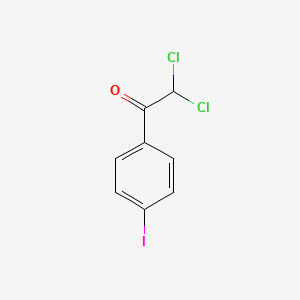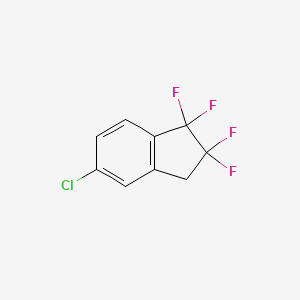
4-(1-Amino-3-oxooct-1-EN-1-YL)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a phenyl ring substituted with an amino-oxooctenyl group and a propoxybenzoate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate typically involves multi-step organic synthesis. One common method includes the condensation of 4-propoxybenzoic acid with 4-(1-amino-3-oxooct-1-en-1-yl)phenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-ethoxybenzoate
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-methoxybenzoate
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-butoxybenzoate
Uniqueness
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is unique due to its specific propoxybenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its similar compounds.
Properties
CAS No. |
913260-40-9 |
|---|---|
Molecular Formula |
C24H29NO4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-(1-amino-3-oxooct-1-enyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H29NO4/c1-3-5-6-7-20(26)17-23(25)18-8-14-22(15-9-18)29-24(27)19-10-12-21(13-11-19)28-16-4-2/h8-15,17H,3-7,16,25H2,1-2H3 |
InChI Key |
VQLTYDVQZJMJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=C(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)

![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)

![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
